Human Defensin NP-1
Overview
Description
Human neutrophil defensin 1, also known as defensin alpha 1, is a small antimicrobial peptide that plays a crucial role in the innate immune system. It is primarily found in the azurophilic granules of neutrophils, a type of white blood cell, and is involved in the intracellular killing of pathogens. This peptide is part of the defensin family, which is characterized by a conserved cysteine motif and is known for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Human neutrophil defensin 1 is synthesized as an inactive precursor called preproHNP1, which is co-translationally cleaved to form proHNP1. This propeptide undergoes further processing to become the mature, active peptide. The processing involves the cleavage of the N-terminal prosegment, which neutralizes the highly positively charged C-terminal peptide .
Industrial Production Methods: In industrial settings, human neutrophil defensin 1 can be produced using recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, where it is expressed and purified. The purification process typically involves affinity chromatography to isolate the peptide in its active form .
Chemical Reactions Analysis
Types of Reactions: Human neutrophil defensin 1 undergoes various chemical reactions, including:
Oxidation: The peptide contains cysteine residues that can form disulfide bonds, which are crucial for its stability and activity.
Reduction: Disulfide bonds can be reduced to free thiol groups, which may affect the peptide’s structure and function.
Proteolytic Cleavage: The peptide can be cleaved by proteases such as neutrophil elastase and proteinase 3, which are involved in its activation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can induce the formation of disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.
Proteolytic Cleavage: Enzymes like neutrophil elastase and proteinase 3 are used to cleave the propeptide to its active form.
Major Products Formed: The major product formed from these reactions is the mature, active human neutrophil defensin 1 peptide, which exhibits antimicrobial activity .
Scientific Research Applications
Human neutrophil defensin 1 has a wide range of scientific research applications, including:
Chemistry: It is studied for its unique structural properties and its ability to form disulfide bonds.
Biology: The peptide is a key component of the innate immune system and is involved in the defense against pathogens.
Medicine: Human neutrophil defensin 1 has potential therapeutic applications as an antimicrobial agent. .
Mechanism of Action
Human neutrophil defensin 1 exerts its effects by disrupting the cell membranes of pathogens. The peptide interacts with the lipid bilayer of microbial cell membranes, leading to the formation of pores and subsequent cell lysis. This mechanism is facilitated by the peptide’s amphipathic nature and its ability to insert into lipid membranes .
Molecular Targets and Pathways:
Lipid Bilayer: The primary target of human neutrophil defensin 1 is the lipid bilayer of microbial cell membranes.
Intracellular Targets: The peptide can also interact with intracellular components, leading to the inhibition of protein synthesis and induction of apoptosis in target cells
Comparison with Similar Compounds
Human Neutrophil Defensin 2: Similar in structure and function, but differs by one amino acid.
Human Neutrophil Defensin 3: Also similar, with minor differences in amino acid sequence.
Uniqueness: Human neutrophil defensin 1 is unique due to its specific amino acid sequence and its potent antimicrobial activity. It is one of the most abundant defensins in neutrophils and plays a critical role in the early stages of the immune response .
Properties
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJOFJHOZZPBKI-KSWODRSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H222N44O38S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163882 | |
Record name | Human Defensin NP-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3442.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148093-65-6 | |
Record name | Human Defensin NP-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148093656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Human Defensin NP-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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